molecular formula C8H16O2 B11722554 1-(4-Tetrahydropyranyl)-1-propanol

1-(4-Tetrahydropyranyl)-1-propanol

Cat. No.: B11722554
M. Wt: 144.21 g/mol
InChI Key: KPMKTLCQYQCTPB-UHFFFAOYSA-N
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Description

1-(4-Tetrahydropyranyl)-1-propanol is an organic compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols. The tetrahydropyranyl group can be introduced to alcohols to form tetrahydropyranyl ethers, which are stable under a variety of reaction conditions and can be removed when necessary.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tetrahydropyranyl)-1-propanol can be synthesized through the reaction of 3,4-dihydropyran with propanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically occurs in a solvent like dichloromethane at ambient temperature. The tetrahydropyranyl group is introduced to the alcohol, forming a stable tetrahydropyranyl ether .

Industrial Production Methods: Industrial production of tetrahydropyranyl derivatives often involves the hydrogenation of dihydropyran using catalysts like Raney nickel. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tetrahydropyranyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound back to its alcohol form.

    Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Tetrahydropyranyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other parts of the molecule.

    Biology: Utilized in the synthesis of biologically active molecules, including natural products and pharmaceuticals.

    Medicine: Employed in the development of drug candidates and intermediates.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Tetrahydropyranyl)-1-propanol primarily involves the formation and cleavage of the tetrahydropyranyl ether. The tetrahydropyranyl group protects the alcohol by forming a stable ether linkage, which can be cleaved under acidic conditions to regenerate the parent alcohol. This protection-deprotection strategy is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Uniqueness: 1-(4-Tetrahydropyranyl)-1-propanol is unique due to its stability under a variety of reaction conditions and its ability to be selectively removed. This makes it an invaluable tool in organic synthesis, particularly in the protection of alcohols during complex multi-step reactions .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-(oxan-4-yl)propan-1-ol

InChI

InChI=1S/C8H16O2/c1-2-8(9)7-3-5-10-6-4-7/h7-9H,2-6H2,1H3

InChI Key

KPMKTLCQYQCTPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCOCC1)O

Origin of Product

United States

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